molecular formula C18H21BrN4O4 B2432548 5-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one CAS No. 2379995-55-6

5-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B2432548
CAS No.: 2379995-55-6
M. Wt: 437.294
InChI Key: NEHWJNXYMYYUQG-UHFFFAOYSA-N
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Description

5-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromopyrimidine moiety, a piperidine ring, and a methoxy-substituted pyridinone, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the bromopyrimidine core, the piperidine ring, and the final coupling reactions. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield an aldehyde or carboxylic acid, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

5-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can act as a pharmacophore, binding to active sites and modulating biological activity. The piperidine ring may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5-[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O4/c1-22-10-14(15(26-2)7-16(22)24)17(25)23-5-3-12(4-6-23)11-27-18-20-8-13(19)9-21-18/h7-10,12H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHWJNXYMYYUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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